N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
CAS No.: 2097897-03-3
Cat. No.: VC7123247
Molecular Formula: C26H22N2O4
Molecular Weight: 426.472
* For research use only. Not for human or veterinary use.
![N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide - 2097897-03-3](/images/structure/VC7123247.png)
Specification
CAS No. | 2097897-03-3 |
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Molecular Formula | C26H22N2O4 |
Molecular Weight | 426.472 |
IUPAC Name | 4-methoxy-6-oxo-1-phenyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C26H22N2O4/c1-31-24-16-25(29)28(21-10-6-3-7-11-21)17-23(24)26(30)27-20-12-14-22(15-13-20)32-18-19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,27,30) |
Standard InChI Key | SKWFNEKXXMLCQK-UHFFFAOYSA-N |
SMILES | COC1=CC(=O)N(C=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s IUPAC name, N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide, reflects its intricate architecture . Its molecular formula, C₂₆H₂₂N₂O₄, corresponds to a molecular weight of 426.47 g/mol . Key structural features include:
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A 1,6-dihydropyridine ring with a ketone group at position 6.
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A methoxy substituent at position 4.
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A phenyl group at position 1.
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A carboxamide moiety at position 3, linked to a 4-benzyloxyphenyl group.
The near-planar conformation of the dihydropyridine ring facilitates π-π stacking interactions, while the carboxamide and benzyloxy groups enhance hydrogen-bonding potential . These attributes suggest solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited aqueous solubility, typical of polyaromatic systems.
Table 1: Molecular Properties
Synthetic Pathways and Optimization
The synthesis of N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide involves multi-step organic reactions, drawing parallels to methods used for analogous dihydropyridine derivatives .
Stepwise Synthesis
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Dihydropyridine Core Formation:
The Hantzsch synthesis remains a cornerstone for constructing dihydropyridine rings. Condensation of an aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and ammonium acetate in ethanol under reflux yields the 1,4-dihydropyridine intermediate . -
Benzyloxy Group Introduction:
Etherification of 4-hydroxyphenyl derivatives with benzyl bromide in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in acetone achieves the benzyloxy substitution . -
Methoxylation:
Nucleophilic substitution using sodium methoxide (NaOMe) in methanol introduces the methoxy group at position 4 . -
Carboxamide Formation:
Reaction of the carboxylic acid intermediate with 4-aminophenyl benzyl ether via carbodiimide-mediated coupling (e.g., EDCI/HOBt) yields the final carboxamide .
Industrial Scalability
Optimization for large-scale production focuses on:
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Solvent Selection: Replacing ethanol with toluene improves yield during Hantzsch condensation.
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Catalyst Efficiency: Transitioning from homogeneous catalysts (e.g., KI) to heterogeneous systems (e.g., Amberlyst-15) enhances recyclability .
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Purification: Chromatography is replaced with recrystallization from ethanol-water mixtures to reduce costs.
Chemical Reactivity and Derivative Formation
The compound participates in characteristic dihydropyridine reactions, including oxidation, reduction, and electrophilic substitution.
Oxidation Reactions
Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the dihydropyridine ring to a pyridine derivative, eliminating the ketone group at position 6 . This reaction is critical for modifying electronic properties.
Reduction Reactions
Sodium borohydride (NaBH₄) selectively reduces the ketone group to a hydroxyl group, yielding a 6-hydroxy-1,6-dihydropyridine derivative .
Electrophilic Aromatic Substitution
Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces nitro groups at the para positions of the phenyl rings, altering steric and electronic profiles .
Hypothesized Biological Activity
While direct pharmacological data for this compound are scarce, structurally related dihydropyridines exhibit notable bioactivities:
Anticancer Mechanisms
Dihydropyridines often act as calcium channel blockers, inducing apoptosis in cancer cells. The methoxy group may enhance membrane permeability, increasing intracellular accumulation .
Antifungal Activity
QSAR studies on similar pyrimidine derivatives reveal that lipophilicity (logP) and topological polar surface area (TPSA) correlate with antifungal efficacy . For this compound, a calculated logP of 3.2 and TPSA of 85.7 Ų suggest moderate activity against Candida albicans .
Computational and QSAR Insights
Quantitative Structure-Activity Relationship (QSAR) models predict the compound’s bioactivity based on topological descriptors:
Table 2: Predicted Bioactivity Parameters
Parameter | Value | Implication |
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logP (Octanol-Water) | 3.2 | Moderate lipophilicity |
TPSA | 85.7 Ų | Favorable membrane permeation |
H-bond Donors | 2 | Target binding capability |
H-bond Acceptors | 6 | Solubility and interaction |
These metrics align with known antifungal and anti-inflammatory dihydropyridines, supporting further in vitro validation .
Comparison with Structural Analogs
The compound’s uniqueness arises from its benzyloxy and methoxy substituents. Compared to:
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N-[4-(Benzyloxy)phenyl]-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide: Replacement of methoxy with hydroxy increases polarity but reduces metabolic stability .
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N-[4-(Methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide: Methyl substitution enhances steric hindrance, potentially reducing receptor affinity .
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